5-((tert-Butoxycarbonyl)amino)-2-fluoroisonicotinic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds related to "5-((tert-Butoxycarbonyl)amino)-2-fluoroisonicotinic acid" involves strategic methodologies that facilitate the incorporation of the tert-butoxycarbonyl (Boc) group. A key advantage of using N alpha-9-Fluorenylmethyloxycarbonyl (Fmoc) amino acids in solid-phase peptide synthesis, which parallels the synthesis approach for similar compounds, is the cleavage of the Fmoc-group by mild base, allowing for the use of tert-butyl-type side chain blocking (Chang & Meienhofer, 2009). Additionally, the synthesis of related amino acids and their derivatives highlights the versatility and efficiency of incorporating the tert-butoxycarbonyl group into complex molecules (Adamczyk & Reddy, 2001).
Molecular Structure Analysis
The molecular structure of "5-((tert-Butoxycarbonyl)amino)-2-fluoroisonicotinic acid" and its analogs can be characterized by sophisticated stereochemistry and the presence of functional groups that enable selective reactivity. The synthesis of all four stereoisomers of a related compound, 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, showcases the significance of stereochemistry in the molecular structure, where adjustments in reaction conditions can lead to the selective formation of cis or trans acids (Bakonyi et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of "5-((tert-Butoxycarbonyl)amino)-2-fluoroisonicotinic acid" is marked by its ability to participate in various chemical transformations, crucial for the synthesis of peptides and related compounds. The solid-phase peptide synthesis utilizing N-alpha-fluorenylmethyloxycarbonylamino acids exemplifies the chemical reactivity of similar compounds, where the Fmoc-group provides an orthogonal protection strategy, beneficial in complex peptide synthesis (Fields & Noble, 2009).
Scientific Research Applications
Application in Dipeptide Synthesis
- Summary of the Application : The compound is used in the synthesis of dipeptides. It is part of a class of compounds known as tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs), which are used as starting materials in dipeptide synthesis .
- Methods of Application or Experimental Procedures : Boc-AAILs are synthesized by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs are then used in dipeptide synthesis with commonly used coupling reagents . A distinctive coupling reagent, N,N0-diethylene-N00-2-chloroethyl thiophosphoramide, was found to enhance amide formation in the Boc-AAILs without the addition of a base .
- Results or Outcomes : The dipeptides were obtained in satisfactory yields in 15 minutes . A recovery test indicated that the [emim] [Boc-Ala] can be recycled at least four times in the model reaction .
Application in Deprotection of Boc Amino Acids
- Summary of the Application : The compound is used in the deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures . This method is beneficial for the extraction of water-soluble polar organic molecules using ionic liquids .
- Methods of Application or Experimental Procedures : The deprotection process involves the use of a thermally stable ionic liquid . The ionic liquid demonstrates a catalytic effect, has low viscosity, and high thermal stability .
- Results or Outcomes : The method allows for rapid and effective deprotection of Boc amino acids and peptides at high temperatures .
Application in Peptide Assembly
- Summary of the Application : The compound is used in the synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protecting group .
- Methods of Application or Experimental Procedures : The method involves the use of Boc as the α-amino protecting group in peptide assembly . This allows for the rapid, high yield assembly of difficult sequences .
- Results or Outcomes : The method results in the rapid, high yield assembly of difficult sequences .
Application in Organic Synthesis
- Summary of the Application : The compound is used in organic synthesis due to its multiple reactive groups . It is part of a class of compounds known as tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs), which are used as starting materials in various organic synthesis processes .
- Methods of Application or Experimental Procedures : Boc-AAILs are synthesized by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs are then used in various organic synthesis processes with commonly used coupling reagents .
- Results or Outcomes : The organic synthesis processes using Boc-AAILs have been found to be effective, giving satisfactory yields .
Application in Extraction of Water Soluble Polar Organic Molecules
- Summary of the Application : The compound is used in the extraction of water-soluble polar organic molecules using ionic liquids .
- Methods of Application or Experimental Procedures : The extraction process involves the use of a thermally stable ionic liquid . The ionic liquid demonstrates a catalytic effect, has low viscosity, and high thermal stability .
- Results or Outcomes : The method allows for effective extraction of water-soluble polar organic molecules using ionic liquids .
Application in Assembly of Difficult Sequences
- Summary of the Application : The compound is used in the assembly of difficult sequences .
- Methods of Application or Experimental Procedures : The method involves the use of Boc as the α-amino protecting group in the assembly of difficult sequences .
- Results or Outcomes : The method results in the rapid, high yield assembly of difficult sequences .
properties
IUPAC Name |
2-fluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O4/c1-11(2,3)18-10(17)14-7-5-13-8(12)4-6(7)9(15)16/h4-5H,1-3H3,(H,14,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJLIDFAPYTBDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C=C1C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442512 | |
Record name | 5-[(tert-Butoxycarbonyl)amino]-2-fluoropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50442512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((tert-Butoxycarbonyl)amino)-2-fluoroisonicotinic acid | |
CAS RN |
171178-42-0 | |
Record name | 5-[(tert-Butoxycarbonyl)amino]-2-fluoropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50442512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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